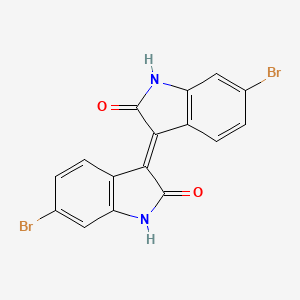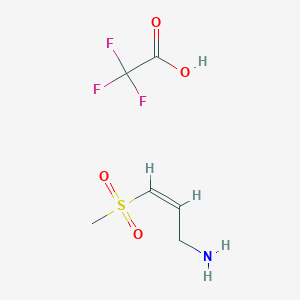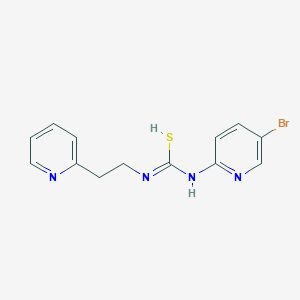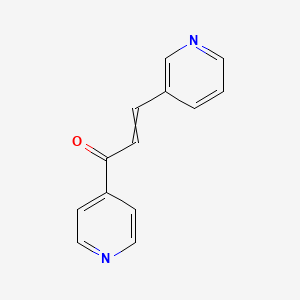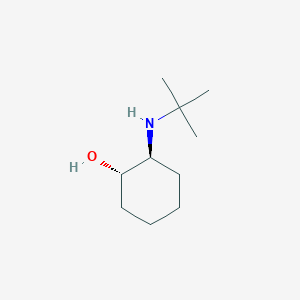
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol
Overview
Description
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: is a chiral cyclohexanol derivative featuring a tert-butylamino group at the second position
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (1S,2S)-cyclohexan-1,2-diol, the tert-butylamino group can be introduced through a series of reactions involving protection, functional group interconversion, and deprotection steps.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry during the formation of the tert-butylamino group.
Industrial Production Methods:
Batch Process: Large-scale synthesis often involves a batch process where raw materials are added in specific quantities, and the reaction is carried out under controlled conditions.
Continuous Flow Process: For more efficient production, continuous flow reactors can be employed, allowing for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: undergoes various types of reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The tert-butylamino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Cyclohexanone, cyclohexanoic acid.
Reduction Products: Cyclohexylamine, cyclohexanol.
Substitution Products: Various substituted cyclohexanes depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The tert-butylamino group interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Cyclohexanol, cyclohexanone, cyclohexylamine.
Uniqueness: The presence of the tert-butylamino group provides unique steric and electronic properties, influencing its reactivity and biological activity.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential therapeutic applications and role in organic synthesis continue to drive interest and innovation in the field.
Properties
IUPAC Name |
(1S,2S)-2-(tert-butylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)11-8-6-4-5-7-9(8)12/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVRPBBGMVDMDN-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N[C@H]1CCCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B8050662.png)
![6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8050669.png)
![2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8050684.png)
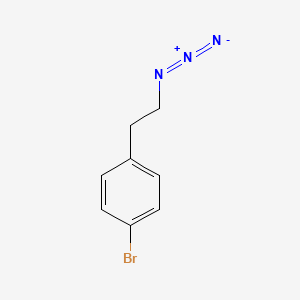
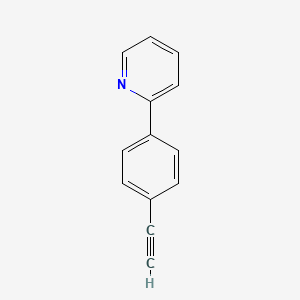
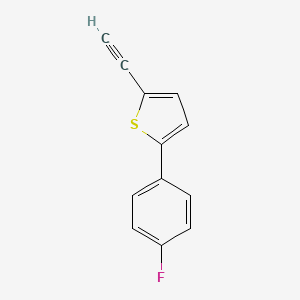
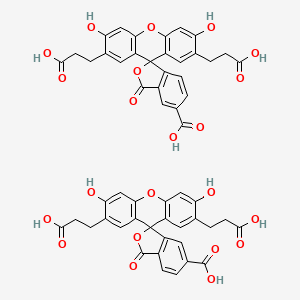
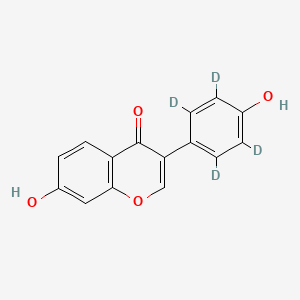
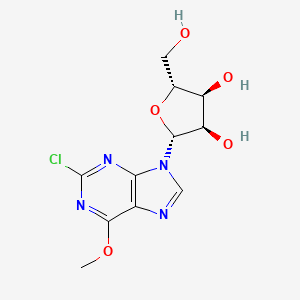
![sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8050732.png)
